N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15040536
InChI: InChI=1S/C22H15FN4O3S/c1-13-3-2-4-14(11-13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3
SMILES:
Molecular Formula: C22H15FN4O3S
Molecular Weight: 434.4 g/mol

N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide

CAS No.:

VCID: VC15040536

Molecular Formula: C22H15FN4O3S

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide -

Description

N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. It features a benzodioxole moiety and a pyrimidine ring, both of which are known for their diverse biological activities. The compound's molecular formula is reported as C22H26N4O3S, with a molecular weight of approximately 434.54 g/mol in some sources, although another source lists it as C26H30N4O4S with a molecular weight of about 478.61 g/mol.

Key Structural Features

  • Benzodioxole Moiety: Known for diverse biological activities, including potential analgesic and stimulant effects in related compounds.

  • Pyrimidine Ring: Often involved in drug design due to its ability to interact with biological targets.

  • Piperazine Derivative: Common in neuropharmacology and oncology due to its receptor binding capabilities.

  • Thioether Linkage: Contributes to the compound's potential biological activity.

Synthesis

The synthesis of N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide typically involves several key steps. These steps often include the formation of intermediate compounds and the use of specific reagents to facilitate the coupling reactions necessary for constructing the final molecule.

Potential Applications

Given its structural motifs, this compound is of interest in neuropharmacology and oncology. The presence of both benzodioxole and piperazine derivatives suggests potential as a pharmacologically active agent. Preliminary studies indicate significant biological activity, although detailed interaction studies are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Several compounds share structural similarities with N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide. These include:

Compound NameStructure FeaturesUnique Properties
1-(1,3-Benzodioxol-5-yl)-2-(N-hydroxy-N-methylamino)-1-propanoneBenzodioxole corePotential analgesic effects
N-(1,3-benzodioxol-5-yloxy)-2-(methylthio)acetamideBenzodioxole with methylthio groupAntimicrobial activity
1-(1,3-Benzodioxol)-2-(ethylamino)-1-butanoneBenzodioxole coreStimulant properties

These compounds highlight the diversity within this chemical class and emphasize the unique combination of functionalities present in N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide.

Research Findings and Future Directions

Detailed studies, including kinetic studies and computational modeling, are essential to elucidate the interactions of N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide with biological targets. The compound's potential applications in medicinal chemistry make it a promising candidate for further research.

Product Name N-1,3-benzodioxol-5-yl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide
Molecular Formula C22H15FN4O3S
Molecular Weight 434.4 g/mol
IUPAC Name 3-(4-fluorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C22H15FN4O3S/c1-13-3-2-4-14(11-13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3
Standard InChIKey NXZFYBKRQPDFQQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4
PubChem Compound 49673168
Last Modified Aug 09 2024

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